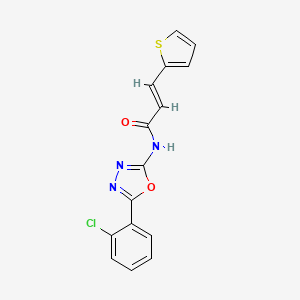

(E)-N-(4-(2-(metilamino)-2-oxoethyl)tiazol-2-il)-3-(tiofen-2-il)acrilamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

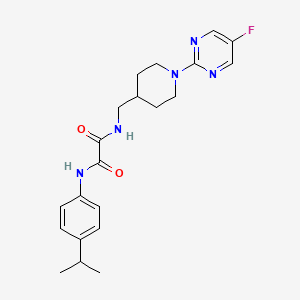

(E)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as MAT or MAT2203 and is a member of the thiazole family of compounds.

Aplicaciones Científicas De Investigación

- Celdas Solares de Polímero Ternario (PSCs): Las PSCs ternarias, que consisten en tres componentes de capa activa (dos donantes con un aceptor o dos aceptores con un donante), han ganado atención por mejorar las eficiencias de conversión de energía (PCEs) en las células solares . Los investigadores han explorado el uso de este compuesto como un segundo material aceptor en PSCs ternarias. Por ejemplo, la incorporación de 4,7-bis(5-bromo-tiofen-2-il)-5,6-difluorobenzo[c][1,2,5]tiadiazol (BTF) en una capa activa binaria (compuesta por un polímero de banda ancha J71 y un aceptor de banda estrecha ITIC) dio como resultado PSCs ternarias con una PCE de 12.35%, superando el dispositivo binario de control (J71:ITIC) con una PCE de 10.79%. La PCE mejorada se atribuye a una mayor recolección de luz y un transporte de carga equilibrado debido a la incorporación de BTF .

- Rendimiento de Referencia: En otro estudio, el BTF se incorporó a una capa activa binaria PM6:Y6, lo que llevó a una notable PCE de 16.53%, la más alta reportada entre todas las PSCs ternarias. Esto demuestra el potencial del BTF como un material aceptor de fácil acceso y rentable para impulsar el rendimiento de las células solares .

Fotovoltaica y Celdas Solares

En resumen, (E)-N-(4-(2-(metilamino)-2-oxoethyl)tiazol-2-il)-3-(tiofen-2-il)acrilamida es prometedor en diversos campos, desde la conversión de energía solar hasta el diseño de fármacos y la ciencia de los materiales. Los investigadores deben continuar explorando sus aplicaciones multifacéticas para desbloquear su potencial completo . 🌟

Mecanismo De Acción

The mechanism of action of MAT2203 is not fully understood. However, it is believed to work by inhibiting the growth of microorganisms and cancer cells through disruption of their cellular membranes.

Biochemical and Physiological Effects:

MAT2203 has been shown to have a number of biochemical and physiological effects. In antimicrobial and antifungal studies, it has been shown to disrupt the cellular membranes of microorganisms, leading to their death. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using MAT2203 in lab experiments is its broad spectrum of activity against a variety of microorganisms and cancer cells. Another advantage is its potential as a chemotherapeutic agent. However, one limitation of using MAT2203 in lab experiments is its potential toxicity to healthy cells, which needs to be further studied.

Direcciones Futuras

There are many future directions for research on MAT2203. One area of research is the development of more efficient synthesis methods for MAT2203. Another area of research is the study of the potential toxicity of MAT2203 to healthy cells, in order to determine its safety for use as a chemotherapeutic agent. Additionally, research could be conducted to determine the potential of MAT2203 to be used in combination with other drugs for increased efficacy. Finally, further studies could be conducted to investigate the potential applications of MAT2203 in other areas of scientific research.

Métodos De Síntesis

MAT2203 can be synthesized using a variety of methods, including the reaction of 2-aminothiazole with 2-bromoacetylthiophene, followed by reaction with methylamine and acryloyl chloride. Other methods include the reaction of 2-aminothiazole with 2-bromoacryloyl chloride, followed by reaction with thiophene-2-carboxylic acid.

Propiedades

IUPAC Name |

(E)-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S2/c1-14-12(18)7-9-8-20-13(15-9)16-11(17)5-4-10-3-2-6-19-10/h2-6,8H,7H2,1H3,(H,14,18)(H,15,16,17)/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLMDLQKTWUDMT-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CSC(=N1)NC(=O)C=CC2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)CC1=CSC(=N1)NC(=O)/C=C/C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-(4-ethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2385381.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2385383.png)

![1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol](/img/structure/B2385388.png)

![3,5-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B2385393.png)

![6-ethyl 3-methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2385394.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide](/img/structure/B2385398.png)

![1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2385399.png)